[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
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Overview
Description
[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a pyridine carboxylate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the morpholine ring, followed by the introduction of the sulfonyl group. The final steps involve the coupling of the morpholine derivative with the pyridine carboxylate under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in catalysis, polymer synthesis, and other industrial processes.
Mechanism of Action
The mechanism of action of [1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate: shares similarities with other sulfonyl-containing compounds and pyridine derivatives.
Sulfonylureas: These compounds are known for their use in diabetes treatment and share the sulfonyl group with the compound .
Pyridine carboxylates: These compounds are widely used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and stability. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
721411-59-2 |
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Molecular Formula |
C20H23N3O6S2 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[1-(3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C20H23N3O6S2/c1-14(29-20(25)17-7-4-8-21-19(17)30-2)18(24)22-15-5-3-6-16(13-15)31(26,27)23-9-11-28-12-10-23/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
InChI Key |
AXDVNPAYYJACFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)OC(=O)C3=C(N=CC=C3)SC |
solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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